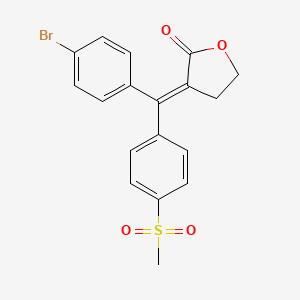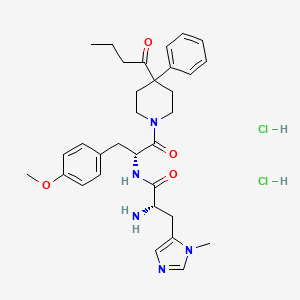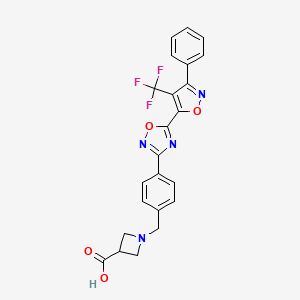
Linrodostat
Descripción general
Descripción
Linrodostat, also known as BMS-986205, is an experimental drug being studied for its immunomodulating and antineoplastic activities . It is an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and has entered clinical trials for a variety of cancer types including bladder cancer, head and neck cancer, endometrial cancer, gastric cancer, malignant melanoma, liver cancer, non-small cell lung cancer, and solid tumors .
Synthesis Analysis
The process development and the kilogram-scale synthesis of linrodostat are described in the literature . The synthesis features several highly efficient telescoped processes and the use of Evans auxiliary to install a methyl-bearing .
Molecular Structure Analysis
The IUPAC name of Linrodostat is (2 R )- N - (4-Chlorophenyl)-2- [ (1s,4 S )-4- (6-fluoroquinolin-4-yl)cyclohexyl]propanamide . Its molecular formula is C24H24ClFN2O and it has a molar mass of 410.92 g·mol −1 .
Chemical Reactions Analysis
Linrodostat demonstrated limited off-target effects with no inhibitory activity detected against murine IDO2 or human TDO2 . It is a potent IDO1 inhibitor with promising pharmacokinetic profiles observed in multiple preclinical models supporting dosing once a day in a clinical setting .
Aplicaciones Científicas De Investigación
Application 1: Cancer Immunotherapy
- Specific Scientific Field: Oncology and Immunology .
- Summary of the Application: Linrodostat is a potent, selective oral inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a pathway often co-opted by tumors to induce tolerance to tumor antigens . It is currently in multiple clinical trials for the treatment of patients with advanced cancers .
- Methods of Application or Experimental Procedures: Linrodostat occupies the heme cofactor–binding site to prevent further IDO1 activation . In vitro, it exhibited potent cellular activity, suppressing kynurenine production in HEK293 cells overexpressing human IDO1 and HeLa cells stimulated with IFNγ . In vivo, linrodostat reduced kynurenine levels in human tumor xenograft models .
- Results or Outcomes: Linrodostat demonstrated significant pharmacodynamic (PD) activity, exhibiting a PK/PD relationship in the xenograft model, preclinical species, and samples from patients with advanced cancers . It restored T-cell proliferation in a mixed-lymphocyte reaction of T cells and allogeneic IDO1-expressing dendritic cells .
Application 2: Bladder Cancer
- Specific Scientific Field: Oncology .
- Summary of the Application: Linrodostat has entered clinical trials for the treatment of bladder cancer .
Application 3: Head and Neck Cancer
- Specific Scientific Field: Oncology .
- Summary of the Application: Linrodostat is being studied in clinical trials for the treatment of head and neck cancer .
Application 4: Endometrial Cancer
- Specific Scientific Field: Oncology .
- Summary of the Application: Linrodostat is being studied in clinical trials for the treatment of endometrial cancer .
Application 5: Gastric Cancer
- Specific Scientific Field: Oncology .
- Summary of the Application: Linrodostat is being studied in clinical trials for the treatment of gastric cancer .
Application 6: Malignant Melanoma
- Specific Scientific Field: Oncology .
- Summary of the Application: Linrodostat is being studied in clinical trials for the treatment of malignant melanoma .
Application 7: Liver Cancer
- Specific Scientific Field: Oncology .
- Summary of the Application: Linrodostat has entered clinical trials for the treatment of liver cancer .
Application 8: Non-Small Cell Lung Cancer
- Specific Scientific Field: Oncology .
- Summary of the Application: Linrodostat is being studied in clinical trials for the treatment of non-small cell lung cancer .
Application 9: Solid Tumors
Safety And Hazards
Direcciones Futuras
Linrodostat is currently in multiple clinical trials for treatment of patients with advanced cancers . The landscape of neoadjuvant therapy in muscle-invasive bladder cancer is rapidly evolving as novel agents previously approved in the metastatic setting are being used and tested in earlier disease states .
Propiedades
IUPAC Name |
(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTIYQIPSAGSBP-KLAILNCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Linrodostat | |
CAS RN |
1923833-60-6 | |
| Record name | BMS-986205 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1923833606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linrodostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14986 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LINRODOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7729F42K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



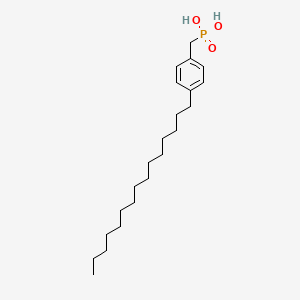
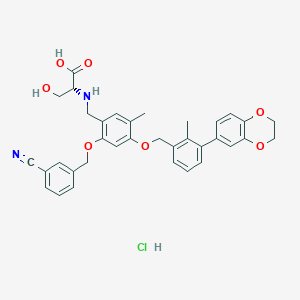
![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B606214.png)
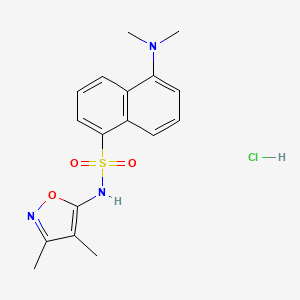
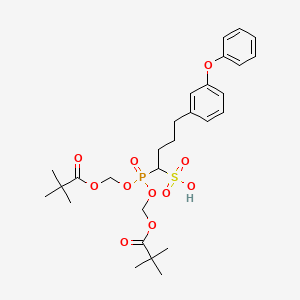
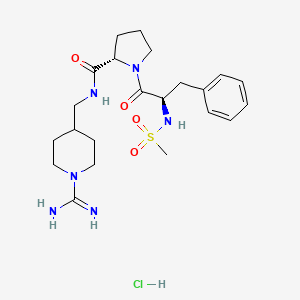
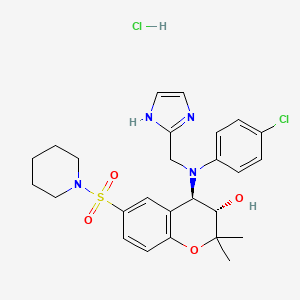
![N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide](/img/structure/B606222.png)
![N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide](/img/structure/B606224.png)

